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Compound of Interest

Compound Name:
4-Aminocyclohexane-1-

carboxamide hydrochloride

CAS No.: 856563-23-0

Cat. No.: B1523020

Get Quote

Executive Summary
trans-4-Aminocyclohexanecarboxamide HCl is a bifunctional cyclohexane derivative

characterized by a primary amine and a primary carboxamide group in a 1,4-trans

arrangement. This molecule represents a critical structural scaffold in medicinal chemistry,

serving as a "rigid linker" that enforces a specific spatial distance between pharmacophores.

While often confused with the renowned ROCK inhibitor Y-27632 (which is a pyridyl amide

derivative), this primary amide serves as a distinct building block and a simplified structural

congener. Its thermodynamic stability, governed by the diequatorial chair conformation, makes

it an ideal template for designing inhibitors of Rho-associated protein kinase (ROCK) and

Extracellular Signal-Regulated Kinase (ERK).

Structural Analysis & Physicochemical Properties[1]
[2][3][4]
Chemical Identity[1]
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IUPAC Name:trans-4-Aminocyclohexane-1-carboxamide hydrochloride

Molecular Formula:

Molecular Weight: 178.66 g/mol (HCl salt); 142.20 g/mol (Free base)

Physical State: White crystalline solid

Solubility: Highly soluble in water, DMSO, and methanol; insoluble in non-polar organic

solvents (hexanes, DCM).

Stereochemistry: The Diequatorial Preference
The biological activity and synthetic utility of this molecule rely entirely on its stereochemistry.

The cyclohexane ring adopts a chair conformation.

trans-Isomer: Both the amino group (

) and the carboxamide group (

) occupy equatorial positions. This minimizes 1,3-diaxial interactions, making the trans-
isomer thermodynamically more stable than the cis-isomer (where one group would be
forced axial).

Implication: Synthetic routes are designed to equilibrate mixtures toward this

thermodynamically favored trans form.

Structural Visualization
The following diagram illustrates the connectivity and the critical diequatorial geometry.
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Structural Key

trans-4-Aminocyclohexanecarboxamide HCl Conformation:
Chair (Diequatorial)

Geometry

C4-Amino Group
(Equatorial)

C1-Carboxamide
(Equatorial)
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Figure 1: Structural hierarchy highlighting the thermodynamic preference for the diequatorial

chair conformation.

Synthetic Methodology
Note on Safety:This protocol involves the use of corrosive acids and potential sensitizers. All

steps should be performed in a fume hood with appropriate PPE.

Synthesis Strategy: The Boc-Protection Route
Direct amidation of 4-aminocyclohexanecarboxylic acid is difficult due to the competing

nucleophilicity of the amine. A self-validating protocol uses Boc-protection to mask the amine,

followed by mixed-anhydride amidation and deprotection.

Step 1: Boc-Protection
Reagents:trans-4-aminocyclohexanecarboxylic acid,

, NaOH, Dioxane/Water.

Mechanism: Nucleophilic attack of the amine on the di-tert-butyl dicarbonate.

Checkpoint: The product should precipitate upon acidification.

Step 2: Amidation (The Mixed Anhydride Method)
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Reagents: Boc-protected acid, Ethyl Chloroformate (or Isobutyl Chloroformate), N-

Methylmorpholine (NMM), Ammonium Hydroxide (

) or Ammonium Bicarbonate.

Protocol:

Dissolve Boc-acid in dry THF at -10°C.

Add NMM (1.1 eq) followed by Ethyl Chloroformate (1.1 eq) to form the mixed anhydride in

situ.

Stir for 15 mins.

Add concentrated aqueous ammonia or solid ammonium bicarbonate.

Allow to warm to room temperature.

Why this works: The mixed anhydride activates the carboxylic acid, making it susceptible to

attack by the weak nucleophile ammonia.

Step 3: Deprotection & Salt Formation
Reagents: 4M HCl in Dioxane.

Protocol:

Suspend the Boc-amide in Dioxane.

Add 4M HCl/Dioxane solution (excess).

Stir until precipitation of the HCl salt is complete (typically 2-4 hours).

Filter the white solid and wash with diethyl ether.

Synthetic Workflow Diagram
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trans-4-Aminocyclohexanecarboxylic Acid

Step 1: N-Boc Protection
(Boc2O, NaOH)

Intermediate:
Boc-Amino Acid

Step 2: Activation & Amidation
(ClCO2Et, NMM, then NH3)

Intermediate:
Boc-Amide

Step 3: Acid Deprotection
(4M HCl in Dioxane)

Target:
trans-4-Aminocyclohexanecarboxamide HCl
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Figure 2: Step-by-step synthetic pathway utilizing orthogonal protection strategies.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1523020/docs?utm_src=pdf-body-img#technical-profile-trans-4-aminocyclohexanecarboxamide-hcl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1523020?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized material, the following analytical parameters must be

met.
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Parameter Method
Expected Result /
Specification

Purity HPLC (C18 Column)

>98% (Area under curve).

Detection at 210 nm (low UV

absorption due to lack of

chromophore).

Identity
-NMR (DMSO-

)

1.1-1.4 (m, 4H): Axial protons.

1.8-2.0 (m, 4H): Equatorial

protons.

2.1 (m, 1H): CH-CO (Axial).

2.9 (m, 1H): CH-N (Axial).

6.8 & 7.3 (s, 2H): Amide

.

8.0 (br s, 3H): Ammonium

.

Stereochemistry
NMR Coupling (

)

The methine protons at C1 and

C4 should appear as multiplets

with large coupling constants (

), indicating axial orientation

(trans-diequatorial).

Mass Spec ESI-MS (Free base mass).

Melting Point Capillary
(Decomposition). High MP is

characteristic of the

zwitterionic/salt lattice.

Therapeutic Context: The ROCK Pathway
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While trans-4-aminocyclohexanecarboxamide is a fragment, it is the structural parent of Y-

27632, a potent inhibitor of Rho-associated protein kinase (ROCK). In drug development, this

scaffold is used to probe the ATP-binding pocket of kinases.

Mechanism of Action (ROCK Inhibition)
ROCK regulates the cytoskeleton.[1] Inhibitors containing this cyclohexane scaffold bind to the

kinase active site, preventing the phosphorylation of Myosin Light Chain (MLC) and Myosin

Phosphatase Target Subunit 1 (MYPT1).
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Figure 3: The Rho/ROCK signaling cascade showing the intervention point of cyclohexane-

amide based inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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